
5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile, also known as ACOC, is a chemical compound that has gained significant interest in scientific research due to its potential pharmaceutical applications. ACOC belongs to the oxazole family and is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.
Mécanisme D'action
The mechanism of action of 5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in key cellular processes. 5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects
5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has also been shown to inhibit the growth of bacteria and fungi. Additionally, 5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile in lab experiments is its ability to inhibit the activity of enzymes involved in key cellular processes. This makes it a useful tool for studying the mechanisms of these enzymes. However, one limitation of using 5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile is its potential toxicity. 5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the efficacy of 5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile in treating different types of cancer. Another area of interest is its potential use as an anti-inflammatory agent. Additional studies are needed to determine the mechanism of action of 5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile in reducing inflammation. Finally, future research could focus on the development of new derivatives of 5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile involves the reaction of 4-chlorobenzonitrile with 1-azepanone in the presence of a base such as potassium carbonate. The reaction proceeds through a cyclization process to form the oxazole ring. The resulting product is purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential pharmaceutical applications. It has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. 5-(1-azepanyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has also been investigated for its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
5-(azepan-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-13-7-5-12(6-8-13)15-19-14(11-18)16(21-15)20-9-3-1-2-4-10-20/h5-8H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTXZJMLDWKBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

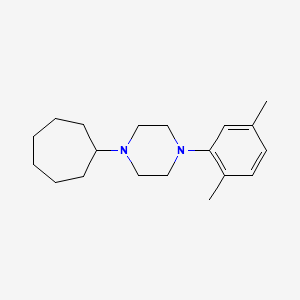
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-2-oxo-2-(1-pyrrolidinyl)acetamide](/img/structure/B5748528.png)
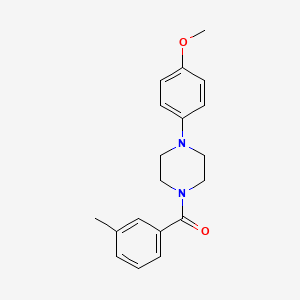
![1-[(2-methoxy-1-naphthyl)methyl]-4-phenylpiperazine](/img/structure/B5748542.png)
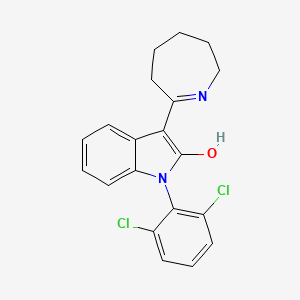
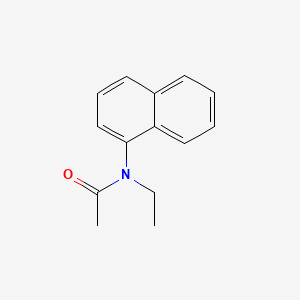
![4-methoxy-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}benzamide](/img/structure/B5748565.png)
![ethyl 5-[(3-chloro-4-fluorophenyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5748566.png)
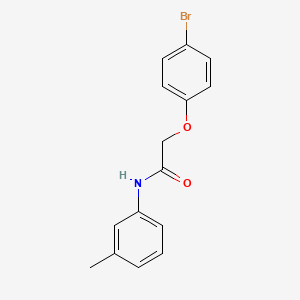
![ethyl 3-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5748581.png)
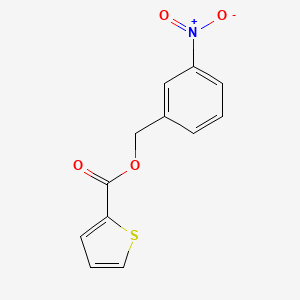
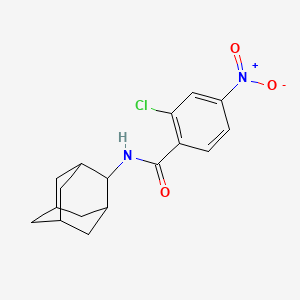
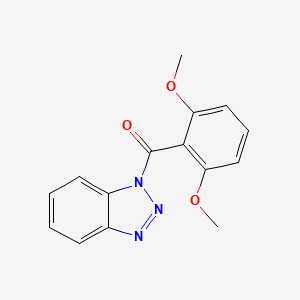
![N-[2-(4-fluorophenyl)ethyl]-3-methyl-2-nitrobenzamide](/img/structure/B5748611.png)